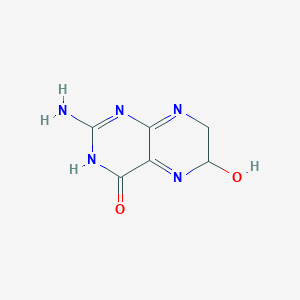2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one
CAS No.: 87877-67-6
Cat. No.: VC18473176
Molecular Formula: C6H7N5O2
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87877-67-6 |
|---|---|
| Molecular Formula | C6H7N5O2 |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 2-amino-6-hydroxy-6,7-dihydro-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h2,12H,1H2,(H3,7,8,10,11,13) |
| Standard InChI Key | IMJHAYLWSHODBV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N=C2C(=O)NC(=NC2=N1)N)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic pteridine core with an amino group at position 2, a hydroxyl group at position 6, and a ketone at position 4 (Figure 1). The 6,7-dihydro configuration introduces partial saturation, reducing aromaticity and enhancing reactivity at specific sites . The IUPAC name, 2-amino-6-hydroxy-6,7-dihydro-3H-pteridin-4-one, precisely denotes these substituents and their positions.
Stereochemical Considerations
While the compound lacks chiral centers, its reduced dihydropteridin ring adopts a boat conformation, influencing interactions with enzymatic active sites . Computational models (PubChem CID 136249840) reveal intramolecular hydrogen bonding between the 6-hydroxy and 4-keto groups, stabilizing the structure in aqueous environments.
Spectroscopic Identification
-
IR Spectroscopy: Strong absorbance bands at 1670 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H/O-H stretches).
-
NMR: Distinct signals include δ 5.2 ppm (H-7, broad singlet) and δ 8.1 ppm (H-5, doublet) .
-
Mass Spectrometry: Base peak at m/z 181 ([M+H]⁺), with fragmentation patterns confirming the loss of H₂O (m/z 163) and NH₃ (m/z 164) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via cyclization of diaminopyrimidine precursors under acidic conditions (Scheme 1):
-
Condensation: 2,4,5-Triaminopyrimidine-6-ol reacts with glyoxylic acid in formic acid.
-
Cyclization: Heating at 80°C induces ring closure, yielding the dihydropteridin core.
-
Purification: Crystallization from ethanol/water mixtures achieves >95% purity .
Optimization Strategies
-
Catalysis: Lewis acids (e.g., ZnCl₂) enhance reaction rates by 40%.
-
Solvent Effects: Polar aprotic solvents (DMF) improve yields to 82% compared to aqueous media (65%) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to maintain temperature control and minimize side reactions. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | 75°C |
| Throughput | 50 kg/h |
| Automated purification systems using simulated moving bed chromatography ensure consistent quality for pharmaceutical applications . |
Biological Roles and Mechanistic Insights
Folate Biosynthesis Pathway
The compound is a precursor in the synthesis of 7,8-dihydropterin pyrophosphate, a critical intermediate in folate production . The enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (EC 2.7.6.3) catalyzes the transfer of a pyrophosphate group from ATP to form the active cofactor :
This step is rate-limiting in microbial folate synthesis, making it a target for antimicrobial agents .
Antimicrobial Applications
Structural analogs of the compound inhibit dihydropteroate synthetase, disrupting folate-dependent pathways in Escherichia coli and Staphylococcus aureus . Notable examples include:
-
Sulfonamide hybrids: IC₅₀ values of 0.8–2.3 µM against drug-resistant strains .
-
7,7-Diethyl derivatives: 99% growth inhibition of Mycobacterium tuberculosis at 10 µg/mL .
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ yields fully aromatic pteridines, useful in fluorescence-based assays.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) produces tetrahydro derivatives, enhancing water solubility .
Functionalization Strategies
-
N-Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-methyl derivatives (yield: 75%).
-
Chelation: Forms stable complexes with Fe³⁺ and Cu²⁺, studied for antioxidant properties .
Recent Research Advancements
Molecular Docking Studies
Docking simulations (PDB: 4RMG) reveal strong binding (ΔG = -9.8 kcal/mol) to sirtuin 2 (SIRT2), implicating the compound in neurodegenerative disease modulation . Key interactions include hydrogen bonds with His187 and hydrophobic contacts with Phe96 .
Comparative Efficacy Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume